Rigosertib - 592542-59-1

Rigosertib

Catalog Number: EVT-334522
CAS Number: 592542-59-1
Molecular Formula: C21H25NO8S
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rigosertib (also known as ON 01910.Na) is a synthetic benzyl styryl sulfone that has gained significant attention in cancer research. [] It is classified as a multi-kinase inhibitor, exhibiting activity against various kinases involved in crucial cellular processes. [, ] Rigosertib's primary role in scientific research is its potential as an anti-cancer agent, particularly in the context of hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , , , ] Studies have also explored its potential in treating solid tumors like head and neck cancer, pancreatic cancer, and rhabdomyosarcoma. [, , , , , ]

Future Directions

a) Optimization of Dosing and Administration: Research is ongoing to optimize the dosing and administration of rigosertib to maximize its efficacy and minimize potential side effects. [, ] This includes exploring different dosing regimens, routes of administration (oral vs. intravenous), and combination strategies with other anti-cancer agents.

b) Biomarker Validation and Patient Stratification: Validating the predictive value of identified biomarkers for rigosertib response is crucial. [, ] This will allow for better patient stratification, ensuring that treatment is targeted to those most likely to benefit.

c) Investigation of Resistance Mechanisms: Understanding the mechanisms of resistance to rigosertib is crucial for developing strategies to overcome treatment failure. [] Research in this area could lead to novel combination therapies or the identification of new drug targets.

d) Exploration of New Indications: Rigosertib's activity against various cellular pathways suggests its potential in other diseases beyond cancer. [, ] Exploring its application in other areas, like inflammatory disorders or infectious diseases, could lead to novel therapeutic approaches.

ON01500

Compound Description: ON01500 is a potent inhibitor of tubulin polymerization. []

Relevance: ON01500 is discussed in the context of research investigating the mechanism of action of Rigosertib. While some studies proposed that Rigosertib itself directly interacts with microtubules, others suggested that a contaminating degradation product, like ON01500, present in commercially sourced Rigosertib might be responsible for the observed microtubule-destabilizing activity. This highlights the importance of using high-purity Rigosertib in research to avoid misinterpreting experimental results. []

BI 2536

Compound Description: BI 2536 is an unrelated ATP-competitive pan-Polo-like kinase (PLK) inhibitor. []

Relevance: BI 2536 serves as a comparative compound in studies investigating the mechanism of action of Rigosertib. While both compounds can induce senescence-like phenotypes in cells, particularly those expressing the TUBBL240F mutant, they achieve this through different mechanisms. This comparison helps to delineate the specific effects of Rigosertib from the broader effects of PLK inhibition. []

Azacitidine (AZA)

Compound Description: Azacitidine is a hypomethylating agent (HMA) used as a first-line therapy for higher-risk myelodysplastic syndromes (MDS). [, , ] It has shown efficacy in improving overall survival in MDS patients but often results in limited durable responses. []

Relevance: Numerous studies have investigated the synergistic potential of combining Rigosertib with Azacitidine in treating MDS. [, , , ] In vitro studies show that this combination synergistically inhibits the growth and induces apoptosis of leukemic cells in a sequence-dependent manner. [, ] This synergistic effect makes the combination a promising therapeutic strategy, especially for patients with higher-risk MDS who have limited treatment options. [, ]

Colchicine

Compound Description: Colchicine is a classical anti-mitotic drug that binds to soluble tubulin. []

Relevance: Colchicine serves as a comparator to Rigosertib in studies employing Cellular Thermal Shift Assay (CETSA) to elucidate the mechanisms of action and identify potential novel targets. [] While both drugs affect microtubules, comparative CETSA profiling reveals unique targets for Rigosertib, indicating distinct mechanisms of action and potential therapeutic applications. []

Decitabine (DEC)

Compound Description: Decitabine, along with Azacitidine, is an HMA approved for treating higher-risk MDS in the US. []

Relevance: Decitabine's relevance lies in its similar therapeutic application to Azacitidine in HR-MDS. As research focuses on combining Rigosertib with Azacitidine for synergistic effects, Decitabine indirectly highlights the potential for exploring combination therapies with Rigosertib in treating HR-MDS, expanding treatment options beyond single-agent HMAs. []

Gemcitabine (GEM)

Compound Description: Gemcitabine is an antineoplastic and radio-sensitizer agent used in treating Cholangiocarcinoma (CCA). []

Relevance: Gemcitabine serves as a positive control for evaluating the radio-sensitizing potential of Rigosertib in CCA treatment. [] Comparing their effects on cell viability, migration, and clonogenic survival after irradiation helps assess the potential benefits of Rigosertib as a radio-sensitizer in CCA treatment. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is another antineoplastic and radio-sensitizer agent used in treating CCA, similar to Gemcitabine. []

Relevance: Like Gemcitabine, 5-Fluorouracil acts as a comparator to assess the effectiveness of Rigosertib as a radio-sensitizer in CCA. [] By comparing their impact on cell viability, migration, and clonogenic survival, researchers can evaluate the potential advantages of using Rigosertib in concurrent chemo-radiation treatment for CCA. []

Cisplatin (CDDP)

Compound Description: Cisplatin is a standard chemotherapeutic agent used in treating upper gastrointestinal cancers (UGC). []

Relevance: Researchers investigated the combination of Rigosertib with Cisplatin to enhance the anticancer activity in UGCs. [] They found that Rigosertib synergistically enhances the effects of Cisplatin, suggesting a potential therapeutic benefit for this combination. []

Source

Rigosertib was developed by Onconova Therapeutics, Inc. and is derived from the compound ON-01910, which itself is a sulfone derivative. The compound's synthesis involves specific chemical reactions that modify its structure to enhance its biological activity against cancer cells.

Classification

Rigosertib is categorized as an antineoplastic agent and a multi-targeted kinase inhibitor. It primarily inhibits the polo-like kinase 1 (PLK1), which plays a critical role in cell division, and also affects the phosphoinositide 3-kinase (PI3K) pathway and other kinases associated with cancer progression.

Synthesis Analysis

Methods

The synthesis of Rigosertib involves multiple steps that convert precursor compounds into the final product. The initial compound ON-01940 is reacted with methyl 2-bromoacetate under basic conditions to yield ON-01500. This intermediate undergoes hydrolysis to produce Rigosertib.

Technical Details

  1. First Step: The reaction of ON-01940 with methyl 2-bromoacetate in sodium acetate results in ON-01500.
  2. Second Step: Hydrolysis of ON-01500 using sodium hydroxide in ethanol leads to the formation of Rigosertib.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels necessary for clinical use .
Molecular Structure Analysis

Rigosertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure

The molecular formula of Rigosertib is C19_{19}H22_{22}N2_{2}O5_{5}S, with a specific arrangement of methoxy groups and a sulfonyl moiety that enhances its interaction with target proteins.

Data

  • Molecular Weight: Approximately 378.45 g/mol.
  • Chemical Structure: The structure includes a sulfonyl group attached to a benzene ring, which is essential for its mechanism of action against cancer cells .
Chemical Reactions Analysis

Rigosertib participates in various chemical reactions that are crucial for its synthesis and biological function.

Reactions

  1. Hydrolysis: Involves the conversion of ON-01500 into Rigosertib through the addition of water under alkaline conditions.
  2. Oxidation: The synthesis process may involve oxidation steps to convert sulfides into sulfoxides or sulfones, enhancing the compound's reactivity and stability.
  3. Characterization Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action

Rigosertib exerts its effects through multiple mechanisms that disrupt cancer cell proliferation.

Process

  1. RAS-Mimetic Activity: Rigosertib mimics RAS proteins, binding to their respective binding domains on RAF and PI3K family proteins, thereby inhibiting their activation and downstream signaling pathways.
  2. Inhibition of PLK1: By targeting PLK1, Rigosertib induces mitotic arrest in cancer cells, preventing them from successfully completing cell division.
  3. Impact on Cell Cycle: It causes G2/M phase arrest in tumor cells, leading to apoptosis or programmed cell death .

Data

Studies have shown that Rigosertib effectively inhibits tumor growth in various models, demonstrating significant efficacy against RAS-mutated cancers .

Physical and Chemical Properties Analysis

Rigosertib possesses distinct physical and chemical properties that contribute to its effectiveness as an antitumor agent.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires specific storage conditions to maintain integrity.
  • Reactivity: Exhibits reactivity due to the presence of functional groups that facilitate interactions with biological targets .
Applications

Rigosertib is primarily used in scientific research related to cancer treatment.

Scientific Uses

Introduction to Rigosertib

Historical Development of Styryl-Benzyl-Sulfone Derivatives

The exploration of styryl-benzyl-sulfone derivatives originated from systematic investigations into structurally simple compounds exhibiting selective cytotoxicity against cancer cells. Early research identified that the styryl benzyl sulfone core conferred unique biological properties, with initial compounds showing moderate antiproliferative activity. These observations prompted extensive structure-activity relationship (SAR) studies to optimize anticancer potency while minimizing toxicity to normal cells. Rigosertib emerged as the lead compound from this chemical series following comprehensive screening against diverse cancer cell lines [3] [4].

The discovery that minor structural modifications could dramatically alter biological function became evident through comparative analysis of rigosertib and its structural analogue, recilisib sodium (ON 01210.Na). Despite sharing the core styryl benzyl sulfone structure, recilisib demonstrated radioprotective properties rather than anticancer activity. This divergence was attributed to the introduction of an amino-group at the meta-position of rigosertib's benzene ring, which transformed the molecule from a radioprotectant into a potent antineoplastic agent [3]. This key structural distinction highlights the precision required in molecular design and the profound impact of seemingly minor chemical modifications on biological activity.

Table 1: Evolution of Key Styryl-Benzyl-Sulfone Derivatives

CompoundStructural FeaturesPrimary Biological ActivityDevelopment Stage
Early styryl benzyl sulfonesSimple unsubstituted coreModerate cytotoxicityPreclinical research
Recilisib sodium (ON 01210.Na)Chloro-substituted styryl segmentRadioprotectionPhase II (radiation mitigation)
Rigosertib (ON 01910.Na)Meta-amino substitution on benzene ringPLK/PI3K inhibition, apoptosis inductionPhase III (multiple indications)
Benzyl naphthyl sulfone derivativesNaphthalene replacement of styryl groupEnhanced potency (nanomolar IC50)Preclinical optimization

Recent innovations have further expanded this chemical class through strategic ring cyclization, yielding benzyl naphthyl sulfoxide/sulfone derivatives. These structural modifications, particularly the replacement of the styryl segment with a naphthyl group to maintain the preferred trans-configuration, have produced compounds with significantly enhanced anticancer activity. Among these novel derivatives, compound 15b ((2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine) demonstrated nanomolar cytotoxicity against human tongue carcinoma (SCC-15) cells (IC50 = 15 nM) while maintaining relatively low toxicity toward normal human umbilical vein endothelial cells (IC50 = 1.055 μM) [3]. This represents an approximately 70-fold improvement in therapeutic index compared to early-generation compounds, highlighting the successful evolution of this chemical class.

Structural Classification and Chemical Taxonomy

Rigosertib belongs to the chemical class of styryl benzyl sulfones, characterized by a distinct molecular architecture featuring a sulfonyl bridge connecting benzyl and styryl aromatic systems. Its systematic IUPAC name is (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine, with a molecular formula of C~21~H~25~NO~8~S and a molecular weight of 451.49 g/mol [4] [7]. The compound's structure incorporates several strategically positioned functional groups that collectively confer its biological activity:

  • A trimethoxystyryl moiety: This segment features an (E)-configured ethene bridge linking a 2,4,6-trimethoxyphenyl group to the sulfonyl unit. The methoxy groups at the 2- and 6-positions create steric hindrance that stabilizes the planar conformation essential for target interaction.
  • A sulfonylmethylbenzyl core: The sulfonyl group (-SO~2~-) serves as a polar, electron-withdrawing linker that influences electron distribution across the conjugated system.
  • An ortho-methoxy meta-glycine substituted benzene ring: The glycine substituent at the meta-position, particularly as a zwitterionic species at physiological pH, enables critical ionic interactions with biological targets [3] [4].

The geometric isomerism of rigosertib significantly influences its biological activity. The (E)-isomer (rigosertib) demonstrates potent anticancer properties, while the corresponding (Z)-isomer exhibits markedly reduced cytotoxicity against cancer cells [7]. This stereospecificity indicates precise spatial requirements for target binding, where the planar arrangement of the (E)-isomer optimally positions the trimethoxyphenyl and glycine-substituted benzyl rings for simultaneous interaction with complementary regions on target proteins.

Table 2: Structural and Activity Comparison of Rigosertib and Key Derivatives

CompoundCore StructureNotable SubstituentsPotency Range (IC50)Selectivity Index (Cancer vs. Normal Cells)
RigosertibStyryl benzyl sulfoneMeta-glycine, trimethoxystyryl7.5 nM–0.075 μM (cancer lines)2-5 fold (HUVEC: 0.122 μM)
12bBenzyl naphthyl sulfoneNaphthalene replacement0.028–0.110 μM4-14 fold (HUVEC: 0.416 μM)
15bBenzyl naphthyl sulfoneGlycine, naphthalene0.015–0.064 μM16-70 fold (HUVEC: 1.055 μM)
26 (Pt(IV) conjugate)Platinum complex-rigosertib hybridON013100-Pt(IV) conjugateEnhanced vs. cisplatin-resistant linesImproved over cisplatin in LO2/HUVEC

Advanced structural modifications have yielded novel chemotypes with enhanced properties. Benzyl naphthyl sulfones, designed by cyclizing rigosertib's styryl segment into a naphthalene ring, maintain the optimal planar configuration while improving metabolic stability and membrane permeability. These derivatives demonstrate substantially increased potency, with several compounds exhibiting sub-100 nM IC~50~ values across multiple cancer cell lines. Particularly, compound 15b shows exceptional activity against SCC-15 (human tongue squamous carcinoma) cells with an IC~50~ of 15 nM, representing a two-fold improvement over the parent rigosertib (35 nM) [3]. This enhanced activity against squamous cell carcinomas may have significant clinical implications given rigosertib's emerging application in cutaneous squamous cell carcinoma.

Another innovative approach involves the conjugation of rigosertib-derived structures with platinum(IV) complexes to overcome chemotherapy resistance. These hybrid molecules, such as conjugate 26, incorporate structural elements that enable simultaneous DNA damage induction and RAS-RAF pathway disruption. Specifically, conjugate 26 disrupts the interaction between RAS and CRAF by acting as a RAS-mimetic, while the platinum component induces DNA damage. This dual mechanism provides enhanced activity against cisplatin-resistant cell lines and represents a novel strategy for addressing resistance mechanisms in oncology [6].

Pharmacological Significance in Oncology

Rigosertib exerts its antitumor effects through multi-targeted kinase inhibition, primarily disrupting polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) pathways—two critical signaling nodes in cancer cell proliferation and survival. As a non-ATP-competitive inhibitor, rigosertib binds to distinct allosteric sites, offering advantages in overcoming resistance mutations that commonly affect ATP-competitive kinase inhibitors. Biochemical assays demonstrate potent inhibition of PLK1 (IC~50~ = 9 nM), PDGFR (IC~50~ = 18 nM), and BCR-ABL (IC~50~ = 32 nM) [4]. This broad kinase targeting profile enables simultaneous disruption of multiple oncogenic pathways, particularly those regulating cell cycle progression and survival signals.

The compound's mechanism involves several interconnected pharmacological actions:

  • G2/M cell cycle arrest: Rigosertib disrupts mitotic spindle formation through PLK1 inhibition, preventing proper chromosome segregation and cytokinesis.
  • Apoptosis induction: By inhibiting PI3K/Akt signaling, rigosertib suppresses critical anti-apoptotic pathways while simultaneously promoting pro-apoptotic signaling through p53-mediated upregulation of Bax and downregulation of Bcl-2.
  • DNA damage response: Rigosertib promotes phosphorylation of histone H2AX (γ-H2AX), indicating activation of DNA damage response pathways that contribute to cell death in rapidly dividing cancer cells [3] [4].

Notably, rigosertib demonstrates remarkable selectivity for transformed cells over normal cells. While exhibiting nanomolar cytotoxicity across 94 cancer cell lines (IC~50~ = 50-250 nM), the compound shows minimal toxicity toward normal fibroblasts (WI-38: IC~50~ > 10 μM) and other primary human cells unless concentrations exceed 5-10 μM [3] [4]. This differential sensitivity stems from cancer cells' greater dependence on the PLK1 and PI3K pathways for survival and their reduced ability to enter protective quiescence (G0 arrest) when challenged with cellular stress.

Recent clinical investigations have revealed particularly promising applications in rare, aggressive malignancies with limited treatment options. In patients with recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma (RDEB SCC)—a devastating complication of this monogenic skin disorder characterized by PLK1 overexpression—rigosertib demonstrated unprecedented efficacy. A landmark clinical trial published in the British Journal of Dermatology reported an 80% overall response rate, with 50% of evaluable patients achieving complete responses [2] [5]. This represents a breakthrough for a condition where conventional therapies yield limited response rates of mostly short duration and where the cumulative risk of death reaches 70% by age 45 [5].

Table 3: Clinical Response Data for Rigosertib in Selected Malignancies

Disease ContextStudy PhaseResponse RateKey FindingsReference
RDEB-associated SCCInvestigator-sponsored80% ORR (50% CR)First effective systemic therapy for this rare complication [2] [5]
Higher-risk MDS post-HMA failurePhase IIISubgroup benefitSignificant survival improvement in primary refractory patients [9]
KRAS+ NSCLC with nivolumabPhase I/IIOngoingRational combination targeting resistance pathways [8]
Advanced solid tumorsPhase I41% stable diseaseRecommended Phase II dose established at 850 mg/m²/24h [1]

Beyond monotherapy applications, rigosertib demonstrates synergistic potential with other therapeutic modalities. In platinum-resistant cancers, rigosertib-derived platinum(IV) complexes effectively overcome resistance by simultaneously delivering DNA-damaging platinum species and disrupting RAS-RAF pathway signaling. These hybrid molecules significantly outperform conventional platinum agents in resistant models through their ability to block survival signals that typically confer chemotherapy resistance [6]. Additionally, rigosertib enhances the efficacy of immune checkpoint inhibitors in preclinical models of non-small cell lung cancer (NSCLC), providing the rationale for ongoing clinical evaluation of rigosertib plus nivolumab in KRAS-mutated NSCLC patients who progressed on first-line treatment (NCT04177498) [8].

The compound's pharmacological profile continues to expand through exploration in diverse cancer types characterized by RAS pathway dysregulation. As a RAS-mimetic, rigosertib effectively disrupts protein-protein interactions between mutant RAS and its effectors, offering a novel approach to targeting these historically undruggable oncoproteins. This mechanism underlies rigosertib's investigation in various RASopathies—rare developmental syndromes caused by germline mutations in genes encoding components of the RAS-MAPK pathway—where excessive signaling drives both developmental abnormalities and cancer predisposition [6] [8].

Properties

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid
N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine
ON 01910
ON 01910.Na
ON-01910
ON01910
rigosertib
rigosertib sodium
sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.